molecular formula C18H27ClN2O2 B2374042 tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate CAS No. 1286274-20-1

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate

Cat. No.: B2374042
CAS No.: 1286274-20-1
M. Wt: 338.88
InChI Key: HJXTYXBRUADTPA-WKILWMFISA-N
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Description

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate is a synthetic organic compound that features a tert-butyl group, a cyclohexyl ring, and a chlorobenzylamino moiety

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorobenzylamino group: This step involves the reaction of the cyclohexyl intermediate with a chlorobenzylamine derivative under suitable conditions.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1R,4R)-4-(benzylamino)cyclohexylcarbamate**: This compound lacks the chlorine atom in the benzylamino group, which may affect its reactivity and biological activity.
  • tert-Butyl (1R,4R)-4-(3-methylbenzylamino)cyclohexylcarbamate**: The presence of a methyl group instead of a chlorine atom can lead to different chemical and biological properties.
  • tert-Butyl (1R,4R)-4-(3-fluorobenzylamino)cyclohexylcarbamate**: The fluorine atom may impart unique reactivity and biological effects compared to the chlorine atom.

Properties

IUPAC Name

tert-butyl N-[4-[(3-chlorophenyl)methylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXTYXBRUADTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117909
Record name Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-20-1
Record name Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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